molecular formula C17H25N3O4S B10988548 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide

Cat. No.: B10988548
M. Wt: 367.5 g/mol
InChI Key: BVKKAYVCTAOKGD-ATFAPYMMSA-N
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Description

2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYL-N~1~-PHENYLPENTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, an amide group, and a phenyl group. Its molecular formula is C13H17NO5S, and it has a molecular weight of 299.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYL-N~1~-PHENYLPENTANAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is synthesized through a series of reactions, including cyclization and oxidation. The amide group is then introduced through a reaction with an appropriate amine, followed by the addition of the phenyl group through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYL-N~1~-PHENYLPENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYL-N~1~-PHENYLPENTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYL-N~1~-PHENYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and amide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYL-N~1~-PHENYLPENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-phenylpentanamide

InChI

InChI=1S/C17H25N3O4S/c1-3-12(2)15(16(21)18-13-7-5-4-6-8-13)20-17(22)19-14-9-10-25(23,24)11-14/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,21)(H2,19,20,22)/t12-,14?,15+/m1/s1

InChI Key

BVKKAYVCTAOKGD-ATFAPYMMSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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